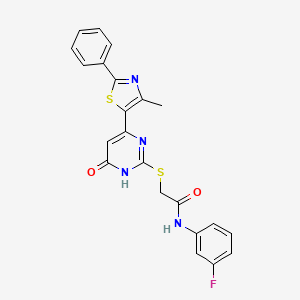

N-(3-fluorophenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O2S2/c1-13-20(31-21(24-13)14-6-3-2-4-7-14)17-11-18(28)27-22(26-17)30-12-19(29)25-16-9-5-8-15(23)10-16/h2-11H,12H2,1H3,(H,25,29)(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWRSVUHBJUWFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators include:

- Thiazole substitution: The 4-methyl-2-phenylthiazol-5-yl group distinguishes it from analogs like 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide, which lacks the methyl group and features a thiazole substitution at position 2 instead of position 5 .

- Fluorophenyl group: Unlike compounds such as N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (flumetsulam), which contains a triazolopyrimidine core, this molecule uses a dihydropyrimidinone scaffold .

- Thioacetamide bridge : The sulfur linkage enhances stability and bioavailability compared to oxygen-based analogs like N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl) .

Q & A

Q. What are the key steps in synthesizing N-(3-fluorophenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves multi-step organic reactions, including:

-

Thioether linkage formation : Reacting a pyrimidinone intermediate with a thiol-containing precursor (e.g., 2-mercaptoacetamide derivatives) under alkaline conditions .

-

Coupling of thiazole and pyrimidinone moieties : Requires pH control (7.5–9.0) and solvents like dichloromethane (DCM) or dimethylformamide (DMF) to stabilize intermediates .

-

Final purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity.

-

Optimization : Temperature (60–80°C) and inert atmosphere (N₂/Ar) are critical to prevent oxidation of sulfur-containing groups .

- Data Table : Common Reaction Conditions

| Step | Solvent | Temperature (°C) | pH | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thioether formation | DMF | 70–80 | 8.5 | 65–75 | |

| Cyclization | DCM | 25–30 | Neutral | 70–85 |

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the thiazole and pyrimidinone rings. For example, the 3-fluorophenyl group shows distinct aromatic splitting patterns (δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~480–500 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the thioacetamide linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

- Methodological Answer :

-

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) on target binding using molecular docking .

-

Dose-Response Studies : Test compound purity and solubility (e.g., DMSO stock solutions) to rule out false negatives/positives .

-

Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular models (e.g., IC₅₀ in cancer cell lines) to confirm mechanistic consistency .

- Data Table : Example SAR Comparison

| Substituent | Target IC₅₀ (nM) | Solubility (µM) | Reference |

|---|---|---|---|

| 3-Fluorophenyl | 12 ± 2 | 45 | |

| 4-Chlorophenyl | 8 ± 3 | 28 |

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots using liver microsomes and LC-MS/MS to track degradation .

- Structural Modifications : Replace labile groups (e.g., methylthio with trifluoromethyl) to reduce oxidative metabolism .

Q. How can computational methods guide the optimization of this compound's pharmacokinetic profile?

- Methodological Answer :

- Molecular Dynamics Simulations : Model binding to serum albumin to predict plasma half-life .

- ADMET Prediction Tools : Use software like Schrödinger’s QikProp to estimate logP (target: 2–4), blood-brain barrier permeability, and hERG inhibition risks .

- Free Energy Perturbation (FEP) : Quantify the impact of substituents on binding affinity to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.